N-(4-isopropylphenyl)-2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
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Overview
Description
N-(4-isopropylphenyl)-2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide, also known as IQ-1S, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.
Scientific Research Applications
Structural Aspects and Properties
Research has explored the structural aspects and properties of related compounds, particularly focusing on amide-containing isoquinoline derivatives. For instance, Karmakar, Sarma, and Baruah (2007) investigated the structural aspects of two amide-containing isoquinoline derivatives, revealing their ability to form gels or crystalline solids upon treatment with different mineral acids. Their study highlights the impact of acid anion structure on gelation properties and fluorescence emission characteristics, providing a foundation for developing new materials with tailored optical properties (A. Karmakar, R. Sarma, J. Baruah, 2007).
Synthesis and Antitumor Activity
Another significant area of research involves the synthesis of novel compounds and their evaluation for antitumor activity. Al-Suwaidan et al. (2016) designed, synthesized, and evaluated a series of 3-benzyl-substituted-4(3H)-quinazolinones for their in vitro antitumor activity. Their findings demonstrated that certain compounds exhibited broad spectrum antitumor activity, significantly more potent than the positive control, indicating the potential of these compounds in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).
Therapeutic Effects and Antiviral Activity
The therapeutic effects and antiviral activity of related anilidoquinoline derivatives have also been studied. Ghosh et al. (2008) synthesized and evaluated the therapeutic efficacy of a novel anilidoquinoline derivative in treating Japanese encephalitis. Their compound showed significant antiviral and antiapoptotic effects in vitro, indicating its potential as a therapeutic agent against viral diseases (Joydeep Ghosh et al., 2008).
Antimicrobial and Anticancer Activities
Mehta et al. (2019) synthesized a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, evaluating their in vitro antimicrobial and anticancer activities. The study highlighted the significant antimicrobial activity of some compounds, alongside their potential as anticancer agents, demonstrating the diverse therapeutic applications of these derivatives (S. Mehta et al., 2019).
Mechanism of Action
Target of Action
The compound contains a quinoline moiety, which is a common structural feature in many biologically active molecules. Quinolines can interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
The exact mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity by binding to its active site. The presence of various functional groups like the benzoyl and acetamide groups could be involved in these interactions .
Pharmacokinetics
The compound’s pharmacokinetic properties (i.e., its absorption, distribution, metabolism, and excretion, or ADME) would be influenced by factors such as its size, polarity, and the presence of functional groups. For example, the presence of the acetamide group might influence its solubility and therefore its absorption and distribution .
properties
IUPAC Name |
2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3/c1-18(2)20-12-14-22(15-13-20)29-26(31)17-30-16-24(27(32)21-10-8-19(3)9-11-21)28(33)23-6-4-5-7-25(23)30/h4-16,18H,17H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGIGFUQUQPYIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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